1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, a brain region crucial for motor control. [] Its discovery stemmed from an accidental synthesis during attempts to create a new synthetic opioid. [] MPTP's ability to induce a Parkinsonian syndrome in humans and primates led to its widespread adoption as a tool to create animal models for Parkinson's disease research. [] These models have been invaluable for investigating the pathophysiology of Parkinson's disease, exploring potential therapeutic targets, and testing the efficacy of new drugs. []
Developing More Refined Models: Future research aims to develop more refined MPTP models that better capture the progressive nature of Parkinson's disease and the complexities of its pathophysiology. This includes exploring chronic MPTP administration regimens and developing models that incorporate genetic and environmental factors relevant to the human disease. []
MPTP is synthesized during the production of desmethylprodine, an opioid analgesic. It is classified under several categories including neurochemicals, dopamine receptor modulators, and compounds associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its chemical formula is , with a molecular weight of 173.25 g/mol .
The synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was first reported in 1947 by Ziering et al., who produced it through the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone. This initial synthesis aimed to explore its potential as an analgesic .
The molecular structure of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine features a tetrahydropyridine ring with a methyl group and a phenyl group attached.
This structure allows MPTP to cross the blood-brain barrier effectively due to its lipophilic nature .
Upon entering the brain, MPTP undergoes metabolic conversion primarily mediated by monoamine oxidase B (MAO-B), leading to the formation of the toxic metabolite MPP+.
The mechanism by which 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induces neurotoxicity involves several steps:
The primary application of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lies in its use as a research tool for studying Parkinson's disease:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a lipophilic tertiary amine with the molecular formula C₁₂H₁₅N and a molar mass of 173.26 g/mol. Structurally, it features a piperidine ring with conjugated double bonds and aromatic systems. The tetrahydropyridine core includes a methyl group at the N1 position and a phenyl ring at the C4 position, which is critical for its biological activity [1] [6]. The planar phenyl ring facilitates interactions with enzymatic sites, while the tertiary amine enables protonation under physiological conditions.
Table 1: Key Structural Descriptors of MPTP
Property | Value |
---|---|
IUPAC Name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
Molecular Formula | C₁₂H₁₅N |
Molar Mass | 173.26 g/mol |
Ring System | Piperidine with Δ1,2,3,6 unsaturation |
Key Functional Groups | Tertiary amine, phenyl substituent |
The synthesis of MPTP was first reported in 1947 via a Grignard reaction between phenylmagnesium bromide and 1-methyl-4-piperidone, yielding MPTP as a potential analgesic intermediate [6]. This one-step process remains the primary industrial route. The compound’s crystalline form melts at 40°C and boils between 128–132°C at low pressure (12 Torr), with slight water solubility but high solubility in organic solvents, reflecting its lipophilicity [6].
MPTP’s blood-brain barrier (BBB) permeability is governed by its small molecular weight (173.26 g/mol), moderate lipophilicity (LogP ≈ 2.5), and neutral charge at physiological pH. These properties enable rapid passive diffusion through endothelial cell membranes via transcellular pathways, bypassing tight junctions [3] [7]. Computational models of BBB permeability indicate that compounds with molecular weight <400 Da and LogP values of 1.5–3.0 optimally penetrate the brain, aligning with MPTP’s profile [3].
Table 2: Physicochemical Properties Influencing MPTP’s BBB Permeability
Property | Value/Range | BBB Permeability Implication |
---|---|---|
Molecular Weight | 173.26 Da | Favorable for passive diffusion |
LogP | ~2.5 | Optimal lipid solubility |
Charge | Neutral | Avoids efflux transporters |
Polar Surface Area | Low | Enhances membrane crossing |
BBB disruption in Parkinson’s disease models exacerbates MPTP toxicity. Studies show MPTP reduces expression of tight junction proteins (occludin, ZO-1) in the striatum and substantia nigra, increasing paracellular leakage [7] [10]. Pharmacological agents like caffeine and beta-caryophyllene mitigate MPTP-induced BBB damage by restoring occludin/ZO-1 levels and reducing endothelial permeability [7] [10]. This highlights the bidirectional relationship between MPTP and BBB integrity: while MPTP’s properties facilitate initial entry, its metabolites subsequently compromise barrier function.
MPTP itself is non-toxic but undergoes enzymatic activation primarily in astrocytes. Monoamine oxidase B (MAO-B) catalyzes a two-step oxidation: first converting MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), then to the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺) [4] [6]. This process is irreversible and inhibited by MAO-B antagonists like selegiline and rasagiline, which block MPTP’s conversion to MPP⁺ [4] [8].
Table 3: Key Steps in MPTP Metabolic Activation
Step | Substrate | Enzyme | Product | Inhibitors |
---|---|---|---|---|
1 | MPTP | MAO-B | MPDP⁺ | Selegiline, rasagiline |
2 | MPDP⁺ | Spontaneous/MAO-B | MPP⁺ | N/A |
MPP⁺’s positive charge prevents BBB efflux, trapping it in the brain. It enters dopaminergic neurons via the dopamine transporter (DAT), exploiting the transporter’s affinity for cationic substrates [2] [6]. Once intracellular, MPP⁺ accumulates in mitochondria, where it inhibits complex I of the electron transport chain (NADH:ubiquinone oxidoreductase) at nanomolar concentrations. This inhibition depletes ATP and generates reactive oxygen species (ROS), culminating in neuronal apoptosis [2] [4]. Notably, MAO-B activity varies by species, explaining rodents’ relative resistance compared to primates [6].
MPTP shares mechanistic features with pesticides like rotenone and paraquat but exhibits distinct pathways.
Table 4: Comparative Neurotoxin Mechanisms
Neurotoxin | BBB Permeability | Activation Mechanism | Primary Molecular Target | Selectivity for Dopaminergic Neurons |
---|---|---|---|---|
MPTP | High (passive diffusion) | MAO-B-dependent to MPP⁺ | Mitochondrial complex I | High (DAT-dependent uptake) |
Rotenone | High (lipophilicity) | Direct inhibition | Mitochondrial complex I | Low (non-selective distribution) |
Paraquat | Moderate (active transport suspected) | Redox cycling | Generates superoxide radicals | Low (no DAT affinity) |
Key Comparisons:1. Metabolic Activation:- MPTP requires MAO-B-mediated activation to MPP⁺, whereas rotenone and paraquat act directly without conversion [5] [9]. Paraquat’s structural similarity to MPP⁺ does not confer DAT affinity or complex I inhibition; instead, it generates superoxide via redox cycling [5].
MPTP remains the gold standard for modeling Parkinson’s disease due to its specificity for dopaminergic neurons and reproducible nigrostriatal degeneration in primates. However, comparative studies reveal that overlapping mechanisms (e.g., mitochondrial dysfunction) may converge in sporadic Parkinson’s disease pathogenesis [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7